molecular formula C22H16FN7O2 B607708 N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide CAS No. 1799329-72-8

N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B607708
CAS No.: 1799329-72-8
M. Wt: 429.4 g/mol
InChI Key: WXZFCGRYVWYYTG-UHFFFAOYSA-N
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Biological Activity

N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, commonly referred to as GNF6702, is a synthetic compound with significant biological activity. Developed by researchers at the Genomics Institute of the Novartis Research Foundation, it has been primarily studied for its antiprotozoal properties and potential applications in treating various diseases.

Chemical Structure and Properties

The compound has a molecular formula of C22H16FN7O2 and a molecular weight of 429.4 g/mol. Its IUPAC name reflects its complex structure involving multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C22H16FN7O2
Molecular Weight 429.4 g/mol
CAS Number 1799329-72-8
Appearance Solid powder
Solubility Soluble in DMSO
Purity >98%

GNF6702 acts as an allosteric proteasome inhibitor , which means it binds to a site on the proteasome distinct from the active site. This mechanism is crucial for disrupting the protein degradation pathway in parasites, particularly kinetoplastids such as Trypanosoma brucei and Leishmania donovani, which are responsible for diseases like sleeping sickness and leishmaniasis. The compound's selectivity for these parasites over mammalian cells suggests a favorable therapeutic index.

Antiparasitic Activity

Research indicates that GNF6702 exhibits broad-spectrum antiprotozoal activity. In vitro studies have demonstrated its effectiveness against various strains of Trypanosoma and Leishmania. For example, GNF6702 showed an IC50 value in the low nanomolar range against T. brucei, indicating potent antiparasitic effects .

Antimicrobial Properties

In addition to its antiparasitic effects, GNF6702 has been evaluated for antimicrobial activity. Studies have shown that compounds with similar structural motifs exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the pyrimidine moiety is believed to enhance this activity due to its ability to interact with bacterial enzymes .

Case Studies

  • Study on Protozoal Infections : A study conducted by Kato et al. highlighted the efficacy of GNF6702 against multiple life cycle stages of Plasmodium falciparum, showcasing its potential as an antimalarial agent .
  • Antimicrobial Screening : Another investigation assessed the antibacterial properties of GNF6702 analogs against clinical isolates of resistant pathogens. The results indicated that certain derivatives maintained strong activity against resistant strains, suggesting a valuable role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of GNF6702 can be attributed to its unique structural features:

  • Pyrimidine Core : Essential for interaction with biological targets.
  • Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.
  • Oxazole Group : Contributes to overall stability and solubility in biological systems.

Properties

CAS No.

1799329-72-8

Molecular Formula

C22H16FN7O2

Molecular Weight

429.4 g/mol

IUPAC Name

N-[4-fluoro-3-(6-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31)

InChI Key

WXZFCGRYVWYYTG-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNF6702;  GNF-6702;  GNF 6702; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

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